molecular formula C14H19FO2 B7998218 5'-Fluoro-2'-iso-pentoxypropiophenone CAS No. 1443345-68-3

5'-Fluoro-2'-iso-pentoxypropiophenone

Cat. No.: B7998218
CAS No.: 1443345-68-3
M. Wt: 238.30 g/mol
InChI Key: KVFLAULFGKMNPY-UHFFFAOYSA-N
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Description

5'-Fluoro-2'-iso-pentoxypropiophenone (CAS RN: Discontinued ) is a fluorinated acetophenone derivative characterized by a propionyl group substituted with a fluorine atom at the 5' position and an iso-pentoxy group at the 2' position. The compound’s structure combines a ketone backbone with bulky alkoxy and halogen substituents, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[5-fluoro-2-(3-methylbutoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO2/c1-4-13(16)12-9-11(15)5-6-14(12)17-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFLAULFGKMNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)F)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225502
Record name 1-Propanone, 1-[5-fluoro-2-(3-methylbutoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443345-68-3
Record name 1-Propanone, 1-[5-fluoro-2-(3-methylbutoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443345-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-[5-fluoro-2-(3-methylbutoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-2’-iso-pentoxypropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5’-fluoro-2’-hydroxypropiophenone and iso-pentyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The 5’-fluoro-2’-hydroxypropiophenone is reacted with iso-pentyl bromide in the presence of the base, leading to the formation of 5’-Fluoro-2’-iso-pentoxypropiophenone.

Industrial Production Methods

Industrial production methods for 5’-Fluoro-2’-iso-pentoxypropiophenone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2’-iso-pentoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

5’-Fluoro-2’-iso-pentoxypropiophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-iso-pentoxypropiophenone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and iso-pentoxy group can influence its binding affinity and reactivity. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modifying Cellular Processes: Influencing cellular metabolism and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5'-Fluoro-2'-iso-pentoxypropiophenone, we compare it to structurally or functionally related fluorinated compounds, focusing on substituent effects, metabolic behavior, and biological activity.

Table 1: Structural and Functional Comparison of Fluorinated Acetophenone/Nucleoside Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Evidence Source
This compound C₁₄H₁₉FO₃ 5'-F, 2'-iso-pentoxy Discontinued; limited data
2'-Fluoro-4'-hydroxyacetophenone C₈H₇FO₂ 2'-F, 4'-hydroxy Not reported; structural analog
5'-Fluoro-2'-iodoacetophenone C₈H₆FIO 5'-F, 2'-iodo High purity reagent; no activity data
β-D-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) C₁₀H₁₅FN₂O₄ 2'-F, ribose modifications Antiviral (HCV); metabolized to active triphosphates
3'-Fluoro-2',3'-dideoxyuridine (Compound 6) C₉H₁₁FN₂O₄ 3'-F, dideoxyribose Antimycobacterial (MIC 1–2 μg/mL)
2'-Fluoro-2'-deoxyuridine C₉H₁₁FN₂O₅ 2'-F, ribose modification Ribozyme stability against nucleases

Key Comparison Points

Substituent Position and Lipophilicity The iso-pentoxy group in this compound likely enhances lipophilicity compared to smaller substituents (e.g., hydroxy in 2'-Fluoro-4'-hydroxyacetophenone ). This property may influence membrane permeability but could also reduce aqueous solubility. In contrast, 2'-fluoro substitutions in nucleosides (e.g., PSI-6130 or ribozymes ) improve metabolic stability by resisting enzymatic degradation, a feature critical for antiviral activity.

Biological Activity

  • PSI-6130 (2'-fluoro-2'-C-methylcytidine) demonstrates antiviral activity against hepatitis C virus (HCV) via triphosphate metabolites inhibiting NS5B polymerase . This highlights the importance of fluorine in enhancing nucleotide analog efficacy.
  • 3'-Fluoro-2',3'-dideoxyuridine (Compound 6 ) shows potent antimycobacterial activity (MIC 1–2 μg/mL), suggesting fluorine’s role in improving target binding or metabolic stability in tuberculosis treatments.

Metabolic Stability Fluorine at the 2' position in ribozymes (e.g., 2'-fluoro-2'-deoxyuridine ) confers nuclease resistance, extending half-life in biological systems. This contrasts with this compound, where the iso-pentoxy group may alter cytochrome P450 interactions, though specific data are lacking.

Contradictions and Gaps

  • This underscores the context-dependent role of fluorine.

Biological Activity

5'-Fluoro-2'-iso-pentoxypropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom and an iso-pentoxy group, which are pivotal in influencing its biological properties. The synthesis typically involves a nucleophilic substitution reaction between 5'-fluoro-2'-hydroxypropiophenone and iso-pentyl bromide in the presence of a base such as potassium carbonate (K2CO3) .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and potentially inhibiting their function.
  • Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways crucial for cellular responses.
  • Cellular Metabolism : The compound can influence metabolic processes within cells, leading to alterations in growth or apoptosis .

Antimicrobial Activity

Recent studies have suggested that compounds similar to this compound exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes and inhibit nucleic acid synthesis, making them potential candidates for treating resistant bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundKey FeaturesBiological Activity
5-Fluoro-2'-deoxyuridine (FdUrd)Nucleoside analog; used in cancer therapyEffective against colorectal cancer
5-Fluorouracil (5-FU)Antimetabolite; inhibits DNA synthesisStandard treatment for various cancers
5'-Chloro-2'-iso-pentoxypropiophenoneChlorine instead of fluorinePotentially similar but less studied
5'-Fluoro-2'-methoxypropiophenoneMethoxy group; different reactivityDifferent biological profile

Case Studies and Applications

While direct case studies on this compound are scarce, the investigation into related compounds highlights the importance of this class of molecules in medicinal chemistry. For instance, studies on FdUrd have demonstrated enhanced antitumor activity when combined with modulators like leucovorin . This suggests that exploring combination therapies with this compound could yield significant therapeutic benefits.

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